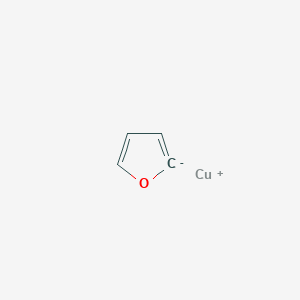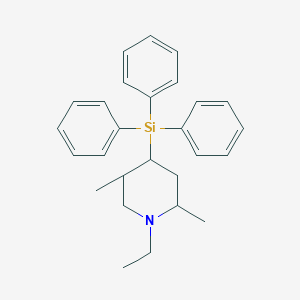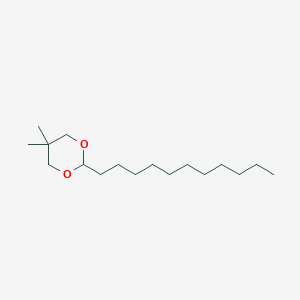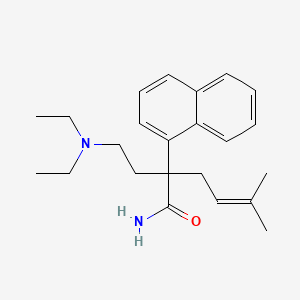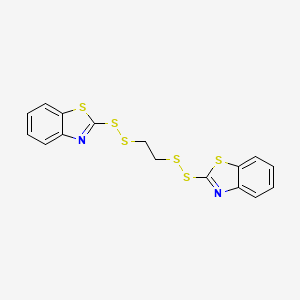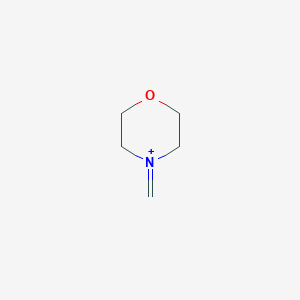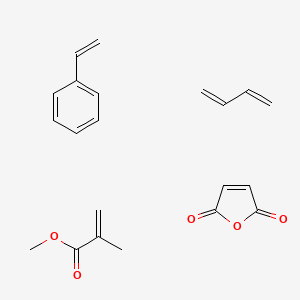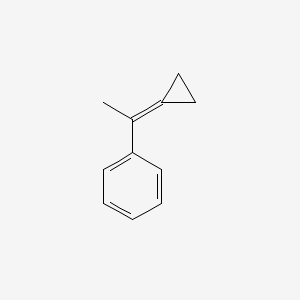![molecular formula C15H15N3 B14667356 3-[(2-Phenylhydrazinyl)methyl]-1H-indole CAS No. 46886-90-2](/img/structure/B14667356.png)
3-[(2-Phenylhydrazinyl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Phenylhydrazinyl)methyl]-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylhydrazinyl)methyl]-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, phenylhydrazine hydrochloride can be reacted with cyclohexanone using methanesulfonic acid under reflux in methanol to yield the desired indole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(2-Phenylhydrazinyl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.
科学的研究の応用
3-[(2-Phenylhydrazinyl)methyl]-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which 3-[(2-Phenylhydrazinyl)methyl]-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole ring structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
類似化合物との比較
Similar Compounds
- 2-[(2-Phenylhydrazinyl)methyl]phenol
- 3-(2-Methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one
Uniqueness
3-[(2-Phenylhydrazinyl)methyl]-1H-indole is unique due to its specific indole structure combined with the phenylhydrazinyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the indole ring can enhance its ability to participate in electrophilic substitution reactions, while the phenylhydrazinyl group can influence its reactivity and interaction with biological targets .
特性
CAS番号 |
46886-90-2 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC名 |
1-(1H-indol-3-ylmethyl)-2-phenylhydrazine |
InChI |
InChI=1S/C15H15N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-10,16-18H,11H2 |
InChIキー |
VDWKLRVLHZIYED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



